5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with dichlorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine and acetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dichlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-1H-pyrazole
- 2,4-Dichlorophenylhydrazine
- 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness
5-(2,4-Dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
114456-85-8 |
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Molecular Formula |
C21H16Cl2N2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H16Cl2N2/c22-16-11-12-18(19(23)13-16)21-14-20(15-7-3-1-4-8-15)24-25(21)17-9-5-2-6-10-17/h1-13,21H,14H2 |
InChI Key |
NLPXIMXVUDOTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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